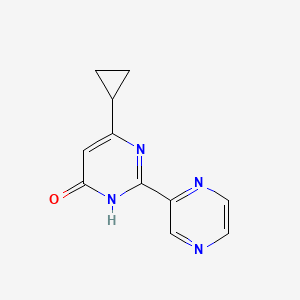

6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol

Description

6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol is a pyrimidine derivative characterized by a pyrazine substituent at the 2-position and a cyclopropyl group at the 6-position of the pyrimidine core. Pyrimidine derivatives are widely studied for their biological activities, including roles as plant growth regulators, enzyme inhibitors, and antimicrobial agents .

Properties

IUPAC Name |

4-cyclopropyl-2-pyrazin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-10-5-8(7-1-2-7)14-11(15-10)9-6-12-3-4-13-9/h3-7H,1-2H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWHYHBJOBOOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)NC(=N2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation and Functionalization

- The pyrimidine core is typically synthesized by cyclization of amidine or guanidine derivatives with β-dicarbonyl compounds or halogenated pyrimidines.

- For example, 4,6-dichloropyrimidine derivatives serve as key intermediates for further substitution reactions, as described in related pyrimidine syntheses.

Introduction of the Cyclopropyl Group

- The cyclopropyl substituent is introduced via nucleophilic substitution or organometallic coupling reactions on the pyrimidine ring.

- Cyclopropyl groups can be introduced using cyclopropyl-containing reagents such as cyclopropylboronic acids or cyclopropyl halides under palladium-catalyzed cross-coupling conditions, although specific details for this compound are limited in literature.

Attachment of the Pyrazin-2-yl Moiety

- The pyrazin-2-yl substituent is introduced through nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling reactions on the pyrimidine ring.

- The use of 2-chloropyrazine or 2-(tributylstannyl)pyridine analogs as coupling partners is common in related heterocyclic syntheses.

- Reaction conditions often include the use of bases such as sodium hydride or triethylamine, solvents like DMF or DMSO, and elevated temperatures to drive the substitution.

Purification Techniques

- After synthesis, purification is achieved by recrystallization from suitable solvents or chromatographic methods such as silica gel flash chromatography.

- Recrystallization solvents often include methanol or ethyl acetate mixtures to obtain high purity products.

Representative Synthetic Procedure (Literature-Based Example)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine + Cyclopropyl nucleophile | Nucleophilic substitution at 6-position | Moderate to good yield |

| 2 | Intermediate + 2-chloropyrazine or pyrazinyl coupling partner, base (NaH or Et3N), solvent (DMF/DMSO), heat | Introduction of pyrazin-2-yl group via S_NAr or cross-coupling | Good yield, regioselective |

| 3 | Purification by recrystallization or silica gel chromatography | Isolation of pure 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol | High purity obtained |

Research Findings and Optimization

- Research indicates the importance of controlling reaction temperature and stoichiometry to minimize side products and maximize regioselectivity.

- Use of bases such as sodium hydride facilitates deprotonation and enhances nucleophilic attack on the pyrimidine ring.

- The choice of solvent and reaction time critically affects yield and purity; DMF and DMSO are preferred for their polarity and ability to dissolve reactants.

- Chromatographic purification remains essential to separate regioisomers and impurities, ensuring the compound’s suitability for further biological evaluation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting Materials | 4,6-Dichloropyrimidine derivatives, cyclopropyl reagents, 2-chloropyrazine | Commercially available or synthesized |

| Reaction Type | Nucleophilic aromatic substitution, cross-coupling | Requires base and elevated temperature |

| Solvents | DMF, DMSO, ethanol | Polar aprotic solvents preferred |

| Base | Sodium hydride, triethylamine | Facilitates nucleophilic attack |

| Temperature | 80–120 °C | Optimized for reaction completion |

| Purification | Recrystallization, silica gel chromatography | Ensures high purity |

| Yield | Moderate to good (typically 60–85%) | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The reactions can yield various derivatives and intermediates, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes its effects:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound | 300 | 250 |

This indicates a promising anti-inflammatory profile, suggesting its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains, although specific data on this aspect is limited .

Case Studies

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant reductions in tumor size compared to controls. This supports its potential as a lead compound in cancer therapy.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations have indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This is crucial for further development as a therapeutic agent .

Mechanism of Action

The mechanism by which 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table compares 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol with two closely related pyrimidine derivatives from the provided evidence:

Key Observations:

Substituent Effects: The cyclopropyl group in the target compound introduces steric bulk and rigidity, which may influence binding interactions in biological systems. The pyrazine ring (common in all three compounds) is a nitrogen-rich heterocycle that facilitates hydrogen bonding and π-π interactions, critical for target recognition in enzymes or receptors .

Molecular Weight and Composition :

- Both analogs from share identical molecular formulas (C₉H₇ClN₄O) and weights (222.64 g/mol), highlighting the structural similarity despite differing substituent arrangements.

Plant Growth Regulation

- PPA2 (6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol), a structurally related pyrimidine, has been shown to activate plant resistance against bacterial infections in Arabidopsis . While the target compound lacks direct functional data, its cyclopropyl group may confer improved metabolic stability compared to PPA2’s methoxymethyl substituent.

Reactivity and Stability

- The chloromethyl group in 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol (CAS 955887-08-8) is prone to nucleophilic substitution, making it a reactive intermediate in synthetic chemistry. In contrast, the cyclopropyl group in the target compound is chemically inert under physiological conditions, suggesting greater in vivo stability .

Biological Activity

6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a cyclopropyl group and a pyrazine moiety. This unique structure enhances its interaction with biological targets, potentially leading to diverse pharmacological effects. The hydroxyl group at the 4-position of the pyrimidine ring contributes to its reactivity and biological profile.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives can exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. For instance, compounds similar to this compound have shown IC50 values against COX-2 in the range of 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound Name | IC50 (μmol) | Mechanism of Action |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 inhibition |

| Compound A | 0.04 ± 0.09 | COX-2 inhibition |

| Compound B | 0.04 ± 0.02 | COX-2 inhibition |

2. Antiviral Activity

The pyrazine moiety in the compound may contribute to its antiviral properties. Studies have indicated that similar structures exhibit activity against various viral infections, including those caused by coronaviruses . Molecular docking studies suggest that these compounds can effectively bind to viral proteins, inhibiting their function and replication.

3. Anticancer Activity

This compound has shown promise in anticancer research, particularly through mechanisms involving cell cycle arrest and apoptosis induction in cancer cells. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in HCT116 cells, with significant increases in early and late apoptosis rates compared to controls .

Table 2: Apoptosis Induction by Pyrimidine Derivatives

| Compound Name | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |

|---|---|---|---|

| Control | 1.85 | - | 1.85 |

| Compound C | 21.51 | 12.95 | 34.46 |

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by the position and nature of substituents on the pyrimidine ring. For example, modifications at specific positions can enhance or diminish inhibitory effects on target enzymes .

Key Findings:

- Substituents at the 2 and 6 positions of the pyrimidine ring significantly affect anti-inflammatory activity.

- The presence of electron-withdrawing groups can enhance binding affinity to target proteins.

Case Studies

- In Vitro Studies on Anti-inflammatory Effects : A study evaluated various pyrimidine derivatives for their ability to inhibit COX enzymes, revealing that certain structural modifications led to enhanced potency against inflammation models in rats .

- Antiviral Efficacy Against COVID-19 : Molecular docking studies indicated that derivatives of this compound could potentially inhibit SARS-CoV-2 replication by targeting its main protease, suggesting a pathway for developing antiviral therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, where cyclopropyl-containing precursors are reacted with pyrazine derivatives under controlled conditions. Key optimization strategies include:

- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance cyclopropyl group incorporation .

- Purification : Employing reverse-phase HPLC or column chromatography to isolate the product from intermediates (e.g., unreacted pyrazine derivatives) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign protons and carbons to confirm the cyclopropyl (δ ~1.0–2.0 ppm) and pyrimidin-4-ol (δ ~8.0–9.0 ppm) moieties .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₁N₅O) with <2 ppm error .

- IR spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and pyrazine ring vibrations (1600–1650 cm⁻¹) .

Q. How do the cyclopropyl and pyrazine substituents influence solubility and stability?

- Methodological Answer :

- Solubility : The cyclopropyl group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Pyrazine enhances π-π stacking, reducing aqueous solubility .

- Stability : The hydroxyl group on pyrimidin-4-ol necessitates storage at -20°C under inert gas to prevent oxidation. Cyclopropyl ring strain may lead to thermal degradation above 150°C .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be systematically resolved?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., Staphylococcus aureus ATCC 25923) and MIC protocols to minimize variability .

- Control compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate activity thresholds .

- Dose-response curves : Perform triplicate experiments with IC₅₀ values to assess reproducibility .

Q. What strategies are effective for determining the solid-state structure and intermolecular interactions?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v). Resolve hydrogen-bonding networks between the pyrimidin-4-ol hydroxyl and pyrazine nitrogen .

- DFT calculations : Simulate crystal packing using software like Gaussian to predict π-stacking and van der Waals interactions .

Q. How can in silico modeling predict ADMET properties and guide lead optimization?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

- ADMET prediction : Employ SwissADME to evaluate logP (target <3), CYP450 inhibition, and hERG cardiotoxicity risks .

Q. What approaches are used in structure-activity relationship (SAR) studies to evaluate substituent effects?

- Methodological Answer :

- Analog synthesis : Replace cyclopropyl with methyl or tert-butyl groups to assess steric effects on bioactivity .

- Pyrazine modifications : Introduce electron-withdrawing groups (e.g., Cl) at the 3-position to enhance antimicrobial potency .

- Data correlation : Use multivariate analysis to link substituent electronegativity to IC₅₀ values .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Methodological Answer :

- Continuous flow reactors : Improve heat transfer and reduce side reactions during cyclopropane ring formation .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Purification : Switch from column chromatography to recrystallization in ethanol for cost-effective bulk isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.